3'-Hydroxybutyranilide chemical structure and synonyms
3'-Hydroxybutyranilide chemical structure and synonyms
An In-Depth Technical Guide to 3-Hydroxy-N-phenylbutanamide Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-N-phenylbutanamide, often referred to by its common synonym 3'-Hydroxybutyranilide, is a bifunctional organic molecule featuring a secondary alcohol and an anilide group. This unique combination makes it a valuable intermediate and building block in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. While extensive experimental data is not widely published, its structural characteristics suggest potential applications ranging from polymer science to the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, structure, computed physicochemical properties, a plausible and detailed synthetic pathway, and its potential applications, grounded in authoritative chemical data.
Chemical Identity and Structure
The nomenclature of this compound can vary, with "3'-Hydroxybutyranilide" being a common name. However, the systematic IUPAC name, 3-hydroxy-N-phenylbutanamide , provides a clear and unambiguous description of the molecular structure. The numeral '3' explicitly indicates that the hydroxyl group is located on the third carbon of the butanamide chain, starting from the carbonyl carbon.
Chemical Structure Diagram
The structure consists of a butyramide backbone with a hydroxyl group at the C-3 position and an N-phenyl group attached to the amide nitrogen.
Caption: Proposed two-step synthesis workflow for 3-hydroxy-N-phenylbutanamide.
Experimental Protocol (Representative)
The following protocol describes a self-validating system for the synthesis of 3-hydroxy-N-phenylbutanamide. The causality behind each step is explained to provide field-proven insight.
Step 1: Preparation of 3-Hydroxybutanoyl Chloride
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Objective: To activate the carboxylic acid of 3-hydroxybutyric acid for amidation. Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gases and easily removed.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl), add 3-hydroxybutyric acid (1.0 eq).
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Carefully add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and then gently heat to 40-50 °C for 1-2 hours until gas evolution ceases.
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Remove excess thionyl chloride under reduced pressure. The resulting crude 3-hydroxybutanoyl chloride is typically used immediately in the next step without further purification.
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Step 2: Synthesis of 3-Hydroxy-N-phenylbutanamide
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Objective: To couple the activated acid chloride with aniline. A non-nucleophilic base like pyridine is used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.
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Procedure:
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Dissolve aniline (1.0 eq) and pyridine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath.
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Add the crude 3-hydroxybutanoyl chloride (prepared in Step 1) dissolved in the same solvent dropwise to the aniline solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.
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Quench the reaction by adding water. Separate the organic layer.
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Wash the organic layer successively with dilute HCl (to remove excess pyridine and aniline), saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography or recrystallization to yield pure 3-hydroxy-N-phenylbutanamide.
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Potential Applications and Research Context
While specific large-scale industrial applications for 3-hydroxy-N-phenylbutanamide are not documented, its structure is of significant interest to the research community.
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Synthetic Building Block: As a bifunctional molecule, it serves as a versatile building block. [1]The hydroxyl group can be further functionalized through esterification or etherification, while the amide and phenyl groups can undergo various chemical transformations.
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Medicinal Chemistry: The hydroxy-anilide moiety is a common feature in various biologically active compounds. This molecule can serve as a key intermediate or a fragment in the synthesis of novel drug candidates for various therapeutic areas.
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Polymer Science: The presence of both a hydroxyl and an amide group makes it a potential monomer for the synthesis of specialty polymers, such as poly(ester-amide)s, which could possess unique thermal or mechanical properties.
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Context from Related Molecules: Related compounds like 3-hydroxyalkanoate methyl esters have been investigated as biofuels, and other hydroxy-aldehydes serve as precursors for bulk chemicals. [2][3]These applications suggest potential, albeit unexplored, research avenues for derivatives of 3-hydroxy-N-phenylbutanamide.
Safety and Handling
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General Hazards: Based on related compounds like (S)-3-hydroxybutyric acid, it should be handled as a potential skin and eye irritant. [4]Anilide derivatives can also carry warnings for skin irritation.
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Recommended Precautions:
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Work in a well-ventilated fume hood.
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Wear standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
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Avoid inhalation of dust or vapors and direct contact with skin and eyes.
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In case of contact, wash the affected area thoroughly with water.
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For detailed handling and disposal procedures, consult safety guidelines for analogous chemical structures. [5]
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Conclusion
3-Hydroxy-N-phenylbutanamide is a well-defined chemical entity with significant potential as a research chemical and synthetic intermediate. While a full experimental characterization is lacking in the public domain, its structure, identifiers, and computed properties are firmly established. The synthetic pathways to its formation are based on fundamental and reliable organic chemistry principles, making it an accessible target for laboratory synthesis. For researchers in drug development and materials science, 3-hydroxy-N-phenylbutanamide represents a versatile scaffold ripe for exploration.
References
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3-Hydroxy-N-phenylbutanamide | C10H13NO2 | CID 564406 . PubChem, National Institutes of Health. [Link]
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3-hydroxypropionaldehyde: applications and perspectives of biotechnological production . PubMed, National Institutes of Health. [Link]
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Application of (R)-3-hydroxyalkanoate methyl esters derived from microbial polyhydroxyalkanoates as novel biofuels . PubMed, National Institutes of Health. [Link]
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(S)-3-hydroxybutyric acid | C4H8O3 | CID 94318 . PubChem, National Institutes of Health. [Link]
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3-hydroxy-N-phenylbutanamide - C10H13NO2, density, melting point, boiling point, structural formula, synthesis . ChemSynthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-hydroxypropionaldehyde: applications and perspectives of biotechnological production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of (R)-3-hydroxyalkanoate methyl esters derived from microbial polyhydroxyalkanoates as novel biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
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